1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea
Description
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]urea is a structurally complex urea derivative featuring two heterocyclic systems: a 1,3-benzodioxole moiety and a 3-cyclopropyl-2,2-dioxo-1,3-benzothiadiazole group. The compound’s synthesis and structural determination likely leverage crystallographic tools such as the SHELX software suite, which is widely employed for small-molecule refinement and structure validation . Urea derivatives are of significant pharmacological interest due to their hydrogen-bonding capacity, which enhances target binding affinity.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c25-20(22-12-14-5-8-18-19(11-14)29-13-28-18)21-9-10-23-16-3-1-2-4-17(16)24(15-6-7-15)30(23,26)27/h1-5,8,11,15H,6-7,9-10,12-13H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZIBFACFHORBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Urea Linkages
The urea group in the target compound serves as a critical pharmacophore. For instance, 1-[(3R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-{3-[methyl(2H-tetrazol-5-yl)amino]phenyl}urea () shares a urea bridge but incorporates a benzodiazepine core instead of benzothiadiazol.
Benzodioxol-Containing Derivatives
Compounds like Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate () highlight the benzodioxol group’s role in enhancing π-π stacking and metabolic resistance. However, replacing benzimidazole with benzothiadiazol in the target compound introduces sulfone groups, which may improve solubility and oxidative stability .
Benzothiadiazol Analogues
The 3-cyclopropyl-2,2-dioxo-1,3-benzothiadiazole moiety is rare in literature. Comparatively, benzoxadiazole derivatives (e.g., 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one , ) exhibit similar electronic profiles but lack the cyclopropyl substituent. The cyclopropyl group in the target compound likely reduces ring puckering (as defined by Cremer-Pople coordinates, ), enhancing planar rigidity and steric hindrance .
Thiazole-Triazole-Acetamide Derivatives
Compounds such as 9a–9e () feature triazole-thiazole-acetamide scaffolds instead of urea linkages. These structures prioritize hydrogen-bond acceptor sites over donor capacity, which may reduce binding affinity in targets requiring strong dipole interactions (e.g., protease enzymes). Docking studies in suggest that aryl substituents on thiazole rings (e.g., 4-bromophenyl in 9c) improve hydrophobic interactions, a feature mirrored in the target compound’s cyclopropyl group .
Quantitative Similarity Analysis
3D Similarity Metrics
Using PubChem3D’s criteria (), the target compound’s shape similarity (ST ≥ 0.8) and feature similarity (CT ≥ 0.5) would classify it as “proximate” to benzodioxol-containing analogues like . However, the benzothiadiazol group introduces steric bulk, reducing ST scores compared to simpler benzimidazole derivatives .
Binary Fingerprint Comparison
The Tanimoto coefficient () quantifies structural overlap based on molecular fingerprints. For example, shared fragments like benzodioxol or urea groups yield higher coefficients (>0.7), while divergent cores (e.g., benzothiadiazol vs. benzodiazepine) reduce similarity (<0.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
